molecular formula C8H4O3 B114058 Phthalic anhydride-d4 CAS No. 75935-32-9

Phthalic anhydride-d4

Cat. No. B114058
CAS RN: 75935-32-9
M. Wt: 152.14 g/mol
InChI Key: LGRFSURHDFAFJT-RHQRLBAQSA-N
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Description

Phthalic anhydride-d4 (PAnh-d4) is a synthetic compound used in a variety of scientific research applications. It is a derivative of phthalic anhydride, a compound used in the manufacture of plastics, paints, and other industrial products. In the laboratory, PAnh-d4 is used to study the mechanism of action of various biochemical and physiological processes, as well as to measure the reactivity of different molecules. PAnh-d4 is a useful tool in the study of metabolic pathways and in the development of new drugs and treatments.

Scientific Research Applications

  • Electrochemical Oxidation in Wastewater Treatment Phthalic anhydride is a non-biodegradable toxic compound used in dye production. Research by Chellammal et al. (2016) explored its electrochemical oxidation for wastewater treatment. The study utilized an electrode of titanium substrate coated with mixed metal oxides, showing good electrocatalytic activity and chemical stability in treating effluents containing phthalic anhydride (Chellammal et al., 2016).

  • Industrial Production and Use Phthalic anhydride is crucial in large-scale organic synthesis, primarily used for PVC plasticizers, accounting for 60% of its global production. Its demand has risen with the growth of the polymer materials industry, as noted by Nikolov et al. (1991) (Nikolov et al., 1991).

  • Photo-Fenton Process for Mineralization The photochemical advanced oxidation process, or “photo-Fenton,” has been applied to phthalic anhydride, a common plasticizer. Trabelsi-Souissi et al. (2011) showed that this process effectively mineralizes phthalic anhydride in water, achieving high degrees of mineralization and reducing environmental impact (Trabelsi-Souissi et al., 2011).

  • Catalysis in Industrial Production Phthalic anhydride's production predominantly involves the gas-phase oxidation of o-xylene. Karpov et al. (2010) discussed advanced reaction engineering to enhance yields in this process, emphasizing the economic and environmental benefits of improved catalysts (Karpov et al., 2010).

  • Renewable Production from Agricultural Residues Research by Giarola et al. (2016) proposed a process for producing phthalic anhydride from corn stover. This approach aims to make the production process more sustainable and cost-effective while reducing climate change impacts (Giarola et al., 2016).

  • Organic Synthesis and Chemical Reactions Phthalic anhydride has been utilized in various organic synthesis processes, such as the synthesis of novel symmetrical and unsymmetrical o-phthalic acid diamides, as explored by Kumar et al. (2014) (Kumar et al., 2014).

  • Synthesis of Polyimides Zhu et al. (2003) developed a method to synthesize 4,4′-hexafluoroisopropylidene-2,2-bis-(phthalic acid anhydride), which was used to create polyimides with excellent thermal stability, highlighting its potential in material science (Zhu et al., 2003).

  • Kinetics in Chemical Processes The kinetics of phthalic anhydride hydrolysis has been studied to understand its behavior in different chemical reactions, as detailed by Andrés et al. (2001) (Andrés et al., 2001).

  • Reactor Optimization in Industrial Synthesis Papageorgiou and Froment (1996) demonstrated methods to increase phthalic anhydride selectivity in industrial synthesis, focusing on optimizing reactor conditions to improve efficiency (Papageorgiou & Froment, 1996).

  • Anti-Cancer Research Research on benzothiazole containing phthalimide, derived from phthalic anhydride, showed potential in cancer treatment, as explored by Kok et al. (2008) (Kok et al., 2008).

Mechanism of Action

Target of Action

Phthalic anhydride-d4, also known as 1,3-Isobenzofurandione-4,5,6,7-d4, primarily targets the respiratory system . It is known to cause irritation and damage to the respiratory system if inhaled .

Mode of Action

The primary mechanism of action of this compound is through its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic acid . Phthalic acid and its derivatives are known to have a variety of biological effects, including antioxidant and anti-inflammatory properties .

Biochemical Pathways

This compound affects the biochemical pathways through its metabolite, phthalic acid. The biodegradation of phthalates using microorganisms could play a significant role . For example, DBP, a type of phthalate, was shown to be hydrolyzed to produce diethyl phthalate (DEP) through β‐oxidation, which was subsequently metabolized to phthalic acid .

Pharmacokinetics

Once absorbed into the body, this compound can be metabolized to phthalic acid, which may then undergo further biotransformation to form other metabolites .

Result of Action

The biological effects of this compound appear to be primarily due to its ability to undergo hydrolysis and form phthalic acid and its derivatives, rather than any direct mechanism of action of the parent compound itself . Prolonged exposure to this compound may lead to chronic effects such as asthma or other respiratory problems .

Action Environment

The action of this compound is influenced by environmental factors. It is considered to be harmful if ingested or inhaled, and prolonged exposure may lead to chronic effects such as asthma or other respiratory problems .

Safety and Hazards

Phthalic anhydride-d4 is harmful if swallowed and very toxic in contact with skin. It can cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRFSURHDFAFJT-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)OC2=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583761
Record name (~2~H_4_)-2-Benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75935-32-9
Record name (~2~H_4_)-2-Benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75935-32-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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